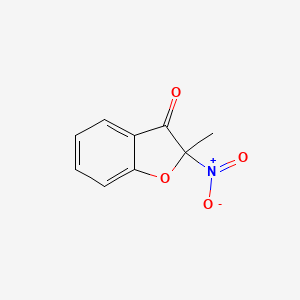![molecular formula C18H19Cl3O B14696859 1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene CAS No. 34197-06-3](/img/structure/B14696859.png)
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C16H15Cl3O This compound is characterized by the presence of a benzene ring substituted with a methyl group and a trichloroethyl group attached to a propoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This is followed by a series of reactions to introduce the trichloroethyl and propoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The trichloroethyl group may play a role in its reactivity and binding affinity. The compound can modulate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
- 1-Methyl-4-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]benzene
- 1-Methyl-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
Uniqueness
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its applications and effectiveness compared to similar compounds.
Propriétés
Numéro CAS |
34197-06-3 |
|---|---|
Formule moléculaire |
C18H19Cl3O |
Poids moléculaire |
357.7 g/mol |
Nom IUPAC |
1-methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H19Cl3O/c1-3-12-22-16-10-8-15(9-11-16)17(18(19,20)21)14-6-4-13(2)5-7-14/h4-11,17H,3,12H2,1-2H3 |
Clé InChI |
YVADVIBCYDHUNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)

![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
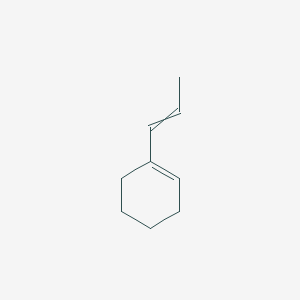
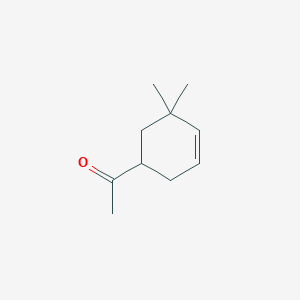
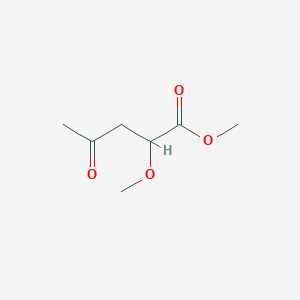
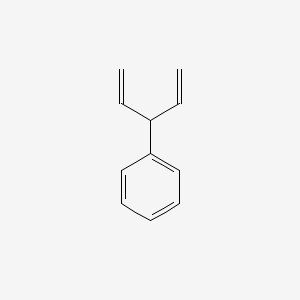
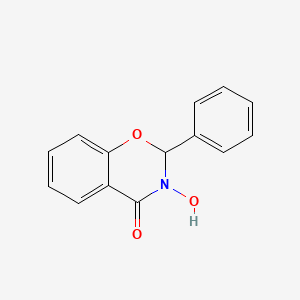
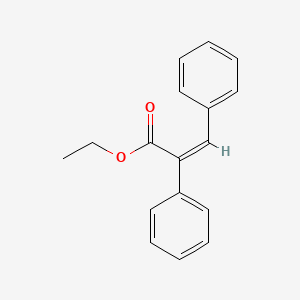
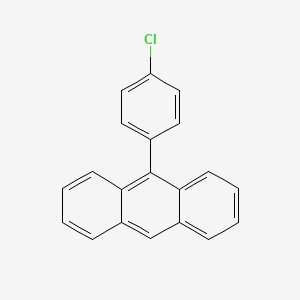
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)

